Hydrocortisone 17,21-Methyl Orthobutyrate is a synthetic derivative of hydrocortisone, a corticosteroid hormone produced by the adrenal cortex. This compound is notable for its enhanced pharmacological properties compared to hydrocortisone itself, primarily due to the introduction of the methyl butyrate group at the 17 and 21 positions. This modification increases lipophilicity, which enhances receptor affinity and bioavailability. Hydrocortisone 17,21-Methyl Orthobutyrate is primarily used in the treatment of inflammatory conditions, offering anti-inflammatory and immunosuppressive effects with reduced side effects compared to traditional corticosteroids .
Hydrocortisone 17,21-Methyl Orthobutyrate belongs to the class of corticosteroids, which are steroid hormones that play a crucial role in regulating various physiological processes, including inflammation and immune response. It is classified under glucocorticoids due to its effects on glucose metabolism and its anti-inflammatory properties. The compound can be synthesized from hydrocortisone through specific chemical reactions involving esterification processes .
The synthesis of Hydrocortisone 17,21-Methyl Orthobutyrate typically involves an esterification reaction where hydrocortisone is reacted with butyryl chloride in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine. The reaction proceeds under controlled conditions (0-5°C) to ensure selectivity and yield .
The molecular formula of Hydrocortisone 17,21-Methyl Orthobutyrate is with a molecular weight of approximately 432.557 g/mol. The structure features multiple rings typical of steroid compounds, including cyclohexane and cyclopentane rings in specific conformations (chair and half-chair) that influence its biological activity .
Hydrocortisone 17,21-Methyl Orthobutyrate undergoes various chemical reactions typical of steroids, including hydrolysis, oxidation, and conjugation reactions. These reactions can modify its activity and pharmacokinetics:
The mechanism by which Hydrocortisone 17,21-Methyl Orthobutyrate exerts its effects involves binding to the cytosolic glucocorticoid receptor. Upon binding:
The compound promotes the synthesis of lipocortins that inhibit phospholipase A2, thereby reducing arachidonic acid release and subsequent eicosanoid production (prostaglandins and leukotrienes), leading to decreased inflammation .
Relevant analyses include high-performance liquid chromatography for purity assessment and nuclear magnetic resonance spectroscopy for structural confirmation .
Hydrocortisone 17,21-Methyl Orthobutyrate has significant applications in clinical settings:
This compound exemplifies the advancements in synthetic corticosteroid development aimed at enhancing therapeutic efficacy while minimizing adverse effects associated with traditional steroid therapies.
Hydrocortisone 17,21-Methyl Orthobutyrate (CAS No. 13609-63-7) is a cyclic orthoester derivative of cortisol. Its molecular formula is C₂₆H₃₈O₆, with a molecular weight of 446.58 g/mol [1] [3]. The IUPAC name is (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione, reflecting its fused spirocyclic system [3]. The orthoester structure involves a central 1,3-dioxane ring formed by esterification between hydrocortisone’s C17/C21 hydroxyl groups and orthobutyric acid’s carbonyl group, with a methyl group at the C2' position [9]. Key synonyms include Cortisol Cyclic 17,21-(Methyl Orthobutyrate) and Orthobutyric Acid Methyl Ester Cyclic 17,21-Ester with Cortisol [1] [9].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
CAS Number | 13609-63-7 |
Molecular Formula | C₂₆H₃₈O₆ |
Molecular Weight | 446.58 g/mol |
IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione |
Key Synonyms | Cortisol Cyclic 17,21-(Methyl Orthobutyrate); Orthobutyric Acid Methyl Ester Cyclic Ester |
The compound exhibits seven chiral centers with defined configurations: C8 (S), C9 (S), C10 (R), C11 (S), C13 (S), C14 (S), and C17 (R) [3]. X-ray crystallography of related compounds (e.g., hydrocortisone 17-butyrate) reveals that:
Table 2: Stereochemical Assignments
Chiral Center | Configuration | Role in 3D Structure |
---|---|---|
C8 | S | Ring B junction |
C9 | S | Rings B/C fusion |
C10 | R | Methyl group orientation |
C11 | S | Hydroxyl group position |
C13 | S | Ring D geometry |
C14 | S | C18-methyl group orientation |
C17 | R | Orthoester attachment point |
Single-crystal X-ray studies of analogous corticosteroids reveal orthorhombic systems with space group P2₁2₁2₁. For hydrocortisone 17-butyrate (C₂₅H₃₆O₆), unit cell parameters are:
Table 3: Crystallographic Parameters of Hydrocortisone 17-Butyrate (Analog)
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell (a,b,c) | 9.057 Å, 11.876 Å, 21.135 Å |
Volume (ų) | 2273.42 |
Z | 4 |
Hydrogen Bonding | O–H⋯O chains (2.919 Å) |
Disorder | C25 methyl (0.742:0.258) |
Hydrocortisone 17,21-Methyl Orthobutyrate’s cyclic structure confers distinct advantages over linear esters:
Molecular Weight & Stability: At 446.58 g/mol, it is heavier than hydrocortisone 17-butyrate (432.55 g/mol) or hydrocortisone 21-butyrate (432.55 g/mol) [6] [10]. The orthoester linkage resists enzymatic hydrolysis (e.g., by esterases), enhancing metabolic stability [7].
Lipophilicity: The spirocyclic system increases logP by ~0.5–1.0 units compared to hydrocortisone 17-butyrate, improving membrane permeability [8]. Class D2 corticosteroids like hydrocortisone 17-butyrate rely on labile esters for topical activity, whereas the orthoester’s rigidity may prolong receptor binding [8].
Synthetic Complexity: Unlike direct esterification (e.g., hydrocortisone 21-butyrate synthesis via butyryl chloride [2]), orthoester formation requires protecting groups and acidic catalysis, yielding a single isomer due to stereospecific cyclization [1] [9].
Table 4: Comparison with Key Analogues
Property | 17,21-Methyl Orthobutyrate | Hydrocortisone 17-Butyrate | Hydrocortisone 21-Butyrate |
---|---|---|---|
Molecular Formula | C₂₆H₃₈O₆ | C₂₅H₃₆O₆ | C₂₅H₃₆O₆ |
Molecular Weight | 446.58 g/mol | 432.55 g/mol | 432.55 g/mol |
Ester Type | Cyclic orthoester | Linear ester (C17) | Linear ester (C21) |
Key Feature | Spiro[1,3]dioxane ring | Butyrate at C17-OH | Butyrate at C21-OH |
Lipophilicity (logP) | ~3.5 (est.) | 2.8–3.0 [6] | 2.7–2.9 [10] |
Metabolic Stability | High (resists esterases) | Moderate | Low (susceptible to hydrolysis) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7